4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1H-pyrazol-5-amine
Description
Chemical Identity and Nomenclature
The compound 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1H-pyrazol-5-amine possesses the molecular formula C₁₂H₁₃N₃O₂ and a molecular weight of 231.25 grams per mole. The Chemical Abstracts Service has assigned this compound the registry number 1234180-60-9, providing a unique identifier for chemical databases and regulatory purposes. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly indicating the structural features through the naming hierarchy that begins with the pyrazole core and specifies the benzodioxin substituent at the 4-position along with the methyl group at the 3-position.
The molecular structure consists of a five-membered pyrazole ring bearing an amino group at the 5-position and a methyl substituent at the 3-position. Attached to the 4-position of the pyrazole ring is a 2,3-dihydro-1,4-benzodioxin-6-yl moiety, which comprises a benzene ring fused with a six-membered dioxane ring. This structural arrangement creates a compound with multiple potential sites for intermolecular interactions, including hydrogen bonding through the amino group and π-π stacking interactions through the aromatic systems. The benzodioxane portion of the molecule is planar and contributes significant rigidity to the overall molecular framework, while the pyrazole ring provides additional sites for electronic interactions.
Table 1: Physical and Chemical Properties of this compound
The compound's nomenclature also reflects its hybrid nature, incorporating terminology from both pyrazole and benzodioxane chemical families. The 2,3-dihydro-1,4-benzodioxin portion indicates a reduced benzodioxin system where the dioxin ring is partially saturated. This structural feature is significant because it influences the compound's conformational flexibility and potential biological activity compared to fully aromatic analogs. The systematic name provides complete structural information that allows for unambiguous identification and facilitates database searches across chemical literature and patent databases.
Historical Development in Heterocyclic Chemistry
The development of compounds containing both benzodioxane and pyrazole moieties represents a convergence of two historically significant areas of heterocyclic chemistry research. Pyrazole chemistry traces its origins to 1883 when German chemist Ludwig Knorr first coined the term pyrazole and established fundamental synthetic methodologies for this class of compounds. The classical Knorr pyrazole synthesis and subsequent developments by Hans von Pechmann in 1898, who synthesized pyrazole from acetylene and diazomethane, established the foundational chemistry that would later enable the synthesis of complex substituted pyrazoles.
The benzodioxane ring system has an equally rich history in organic chemistry, with early synthetic approaches dating back to the early twentieth century. Historical accounts document that 1,4-benzodioxane underwent the Gattermann reaction to yield 1,4-benzodioxane-6-aldehyde, and subsequent improvements by researchers like Moureu, who increased yields by working under hydrogen atmosphere conditions. The development of improved synthetic methods continued throughout the mid-twentieth century, with Ghosh achieving a notable advancement in 1965 by using potassium carbonate, copper bronze, and glycerol heated at 190-200°C to obtain a 66% yield of 1,4-benzodioxane, significantly improving upon the 33% yield achieved by earlier methods.
The convergence of pyrazole and benzodioxane chemistry became particularly relevant during the late twentieth and early twenty-first centuries as medicinal chemists began exploring hybrid molecules that combine multiple pharmacophores. The synthesis of 5-aminopyrazoles, in particular, gained prominence due to their versatile biological properties and their utility as building blocks for more complex structures. Research has demonstrated that the most versatile method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines, providing a foundation for creating substituted derivatives like the compound under discussion.
Table 2: Historical Milestones in Benzodioxane and Pyrazole Chemistry
| Year | Development | Researcher(s) | Significance |
|---|---|---|---|
| 1883 | Pyrazole nomenclature established | Ludwig Knorr | Foundation of pyrazole chemistry |
| 1898 | Pyrazole synthesis from acetylene | Hans von Pechmann | Classical synthetic methodology |
| 1965 | Improved benzodioxane synthesis | Ghosh | Enhanced yield methods (66%) |
| 2010s | Hybrid molecule development | Multiple researchers | Modern medicinal chemistry applications |
Significance in Medicinal Chemistry and Materials Science
The significance of this compound in medicinal chemistry stems from the established therapeutic relevance of both its constituent molecular frameworks. Benzodioxane-containing compounds have demonstrated remarkable versatility in drug discovery, with applications spanning multiple therapeutic areas including neurological disorders, cardiovascular diseases, and cancer treatment. Recent comprehensive reviews have highlighted that 1,4-benzodioxane serves as an evergreen and versatile scaffold in medicinal chemistry, with more than fifty benzodioxane-related lead compounds showing diverse bioactivities including agonist and antagonist activity at neuronal nicotinic, alpha-1 adrenergic, and serotonergic receptor subtypes.
The pyrazole component contributes equally significant medicinal chemistry value, as pyrazole derivatives represent an important heterocyclic template with extensive pharmaceutical and agrochemical applications. Research has documented that 5-aminopyrazoles, in particular, exhibit a wide range of biological activities including inhibition of specific kinases, antagonism of various receptor systems, and broad-spectrum antibacterial activity. Notable examples include 5-amino-1-tert-butylpyrazole-4-carboxamide as a p56 Lck inhibitor and various 5-aminopyrazole derivatives showing potent corticotrophin-releasing factor-1 receptor antagonist activity.
The combination of these two pharmacologically active scaffolds in a single molecule represents a sophisticated approach to drug design that leverages the principle of molecular hybridization. This strategy allows researchers to potentially access synergistic effects where the combined molecule exhibits enhanced activity or selectivity compared to either component alone. Studies of similar hybrid compounds containing benzodioxane and pyrazole moieties have demonstrated promising results in various therapeutic applications, suggesting that this particular combination represents a valuable direction for future drug development efforts.
Table 3: Therapeutic Applications of Related Benzodioxane and Pyrazole Compounds
In materials science applications, both benzodioxane and pyrazole-containing compounds have found utility in advanced material development. Pyrazole derivatives have been investigated for applications in light-emitting diodes, semiconductors, and liquid crystal technologies. The structural rigidity provided by the benzodioxane framework, combined with the electronic properties of the pyrazole system, suggests potential applications in organic electronics and photonic materials. Recent research has explored the use of substituted pyrazoles in supramolecular chemistry, where their ability to form specific intermolecular interactions makes them valuable building blocks for complex molecular assemblies.
Properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-7-11(12(13)15-14-7)8-2-3-9-10(6-8)17-5-4-16-9/h2-3,6H,4-5H2,1H3,(H3,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYOQOBIOINBNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C2=CC3=C(C=C2)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Pyrazole Ring Formation: The pyrazole ring is usually formed by the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Coupling of Benzodioxin and Pyrazole Rings: The final step involves coupling the benzodioxin derivative with the pyrazole derivative. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, under palladium catalysis.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can occur at the benzodioxin ring, potentially opening the dioxin ring to form catechol derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the amine group on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Catechol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Synthesis of the Compound
The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1H-pyrazol-5-amine involves several steps:
- Starting Materials : The synthesis typically begins with 2,3-dihydrobenzo[1,4]dioxin derivatives.
- Reagents : Common reagents include various amines and coupling agents to facilitate the formation of the pyrazole ring.
- Reaction Conditions : The reactions are often carried out under controlled temperatures and pH levels to optimize yield and purity.
The compound can be synthesized through a multi-step process involving the reaction of benzodioxin derivatives with pyrazole precursors under acidic or basic conditions, leading to the desired product with satisfactory yields .
Enzyme Inhibition
One of the most significant applications of this compound is its potential as an enzyme inhibitor. Research has shown that compounds with similar structures exhibit inhibitory activity against key enzymes involved in metabolic disorders:
- Acetylcholinesterase Inhibition : This compound has been studied for its ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. Inhibiting this enzyme can help increase acetylcholine levels in the brain, potentially improving cognitive function .
- α-Glucosidase Inhibition : The compound has also been evaluated for its inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. This activity suggests potential therapeutic applications for managing Type 2 diabetes mellitus (T2DM) by slowing glucose absorption .
Case Study 1: Alzheimer’s Disease
A study investigated the effects of several derivatives of this compound on acetylcholinesterase activity. The results indicated that certain derivatives exhibited significant inhibitory effects with IC50 values comparable to established inhibitors. Molecular docking studies revealed favorable binding interactions between these compounds and the active site of acetylcholinesterase, supporting their potential as therapeutic agents for Alzheimer's disease .
Case Study 2: Diabetes Management
Another research effort focused on the α-glucosidase inhibitory activity of this compound. In vitro assays demonstrated that it effectively reduced glucose release from starch digestion. The findings suggested that this compound could be developed into a pharmacological agent for managing postprandial blood glucose levels in diabetic patients .
Potential Applications in Medicinal Chemistry
The diverse biological activities associated with this compound indicate its potential applications in medicinal chemistry:
| Application Area | Potential Benefits |
|---|---|
| Alzheimer’s Disease | Cognitive enhancement through acetylcholinesterase inhibition |
| Diabetes Management | Regulation of blood glucose levels via α-glucosidase inhibition |
| Anticancer Research | Exploration as a lead compound for anticancer agents |
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares the target compound with five structurally related analogs:
Key Observations:
- Core Heterocycles: The target compound and D4476 share pyrazole/imidazole cores, while others feature benzopyranones () or sulfonamides ().
- Substituent Diversity : The ethyl-benzenediol group in the compound increases hydrophilicity compared to the methyl group in the target compound.
- Molecular Weight : D4476 and the pyridin-3-amine analog () are significantly larger (409.44 and 391.46 g/mol), suggesting varied pharmacokinetic profiles.
Biological Activity
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1H-pyrazol-5-amine is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C11H11N3O2
- Molecular Weight : 249.29 g/mol
- CAS Number : 306936-85-6
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its role as an enzyme inhibitor and its effects on cellular processes.
Enzyme Inhibition
Research indicates that derivatives of pyrazole compounds exhibit significant enzyme inhibition properties. For instance, studies have shown that certain pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The specific compound has been noted to retain biological activity in both enzymatic and cell-based assays, suggesting its potential as a therapeutic agent in cancer treatment .
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship study reveals that modifications in the pyrazole ring and the benzodioxin moiety can significantly influence the biological efficacy of the compound. The presence of substituents at specific positions on the pyrazole ring enhances its inhibitory action against various targets, including kinases and phosphatases .
Case Studies
Several studies have documented the biological effects of this compound:
- Anticancer Activity :
- Anti-inflammatory Effects :
- Neuroprotective Properties :
Data Table: Summary of Biological Activities
Q & A
What are the established synthetic routes for 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized for higher yields?
Level: Advanced
Methodological Answer:
The compound can be synthesized via condensation reactions involving pyrazole-5-amine precursors and functionalized benzodioxin derivatives. For example:
- One-pot synthesis : A solvent-free approach (as demonstrated for similar pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine-diones) can reduce purification steps and improve efficiency. React barbituric acid analogs with 1H-pyrazol-5-amines and aldehydes under controlled heating (80–120°C) .
- Cyclization strategies : Use phosphorous oxychloride (POCl₃) or other cyclizing agents to form the pyrazole core. For instance, cyclize substituted hydrazides at 120°C to yield oxadiazole-pyrazole hybrids, adjusting stoichiometry to minimize byproducts .
Optimization Tips : - Vary aldehydes (e.g., furfural, 4-methoxybenzaldehyde) to modify electronic effects and monitor yields via HPLC .
- Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?
Level: Basic
Methodological Answer:
- Spectroscopy :
- IR : Identify amine (–NH₂) stretches (~3300–3500 cm⁻¹) and benzodioxin ether linkages (C–O–C, ~1250 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns. For example, the pyrazole C-5 amine proton appears as a singlet (δ 5.2–5.5 ppm), while benzodioxin protons resonate as a multiplet (δ 6.7–7.1 ppm) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks. Single-crystal studies (e.g., Cu-Kα radiation, λ = 1.54178 Å) reveal dihedral angles between benzodioxin and pyrazole rings, critical for stability .
How can researchers design in vitro assays to evaluate the antibacterial or anticancer potential of this compound?
Level: Basic/Advanced
Methodological Answer:
- Antibacterial assays :
- Anticancer screening :
- Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Pre-treat cells with 10–100 µM compound for 48–72 hours. Normalize viability against controls and calculate IC₅₀ values .
Advanced Considerations :
- Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Pre-treat cells with 10–100 µM compound for 48–72 hours. Normalize viability against controls and calculate IC₅₀ values .
- Use flow cytometry to assess apoptosis (Annexin V/PI staining) and cell-cycle arrest (propidium iodide).
- Validate target engagement via molecular docking studies (e.g., binding to kinase domains or DNA gyrase) .
What strategies are recommended for resolving contradictions in biological activity data across different studies?
Level: Advanced
Methodological Answer:
- Purity analysis : Use HPLC-MS to confirm compound integrity (>95% purity). Impurities from incomplete cyclization (e.g., unreacted hydrazides) may skew activity .
- Assay standardization : Replicate experiments under identical conditions (e.g., pH, serum concentration). For example, discrepancies in MIC values may arise from variations in bacterial inoculum size .
- Structure-activity relationship (SAR) : Compare analogs (e.g., 4-chloro vs. 4-methoxy substituents) to isolate electronic or steric effects. For instance, electron-withdrawing groups on the benzodioxin ring may enhance antibacterial potency .
How does the electronic nature of substituents on the benzodioxin ring influence the compound's reactivity and pharmacological properties?
Level: Advanced
Methodological Answer:
- Reactivity : Electron-donating groups (e.g., –OCH₃) increase electron density on the benzodioxin ring, facilitating electrophilic substitution at the pyrazole C-4 position. This can alter regioselectivity in follow-up reactions .
- Pharmacological effects :
- Lipophilicity : Hydrophobic substituents (e.g., –CF₃) improve membrane permeability (logP >3) but may reduce solubility.
- Bioactivity : Nitro groups (–NO₂) enhance antibacterial activity via redox cycling, while hydroxyl groups (–OH) improve antioxidant potential via radical scavenging .
Experimental validation :
- Synthesize derivatives with varying substituents and compare LogD (octanol-water distribution) and IC₅₀ values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
